Zolimidine hydrochloride
CAS No.: 449-75-2
Cat. No.: VC18208669
Molecular Formula: C14H13ClN2O2S
Molecular Weight: 308.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449-75-2 |
|---|---|
| Molecular Formula | C14H13ClN2O2S |
| Molecular Weight | 308.8 g/mol |
| IUPAC Name | 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C14H12N2O2S.ClH/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H |
| Standard InChI Key | GZWDKGZNTUWBEC-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Zolimidine hydrochloride is chemically designated as a methylsulfonyl-substituted imidazo[1,2-a]pyridine derivative. Its molecular formula remains unspecified in public literature, but its structural backbone consists of a fused bicyclic system: a pyridine ring conjoined with an imidazole moiety . The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for bioavailability . Key identifiers include:
The methylsulfonyl group at the 2-position of the imidazo[1,2-a]pyridine core is essential for its pharmacological activity, enabling interactions with gastrointestinal receptors .
Synthesis and Catalytic Innovations
Iron(III)-Catalyzed Cascade Synthesis
A landmark study by Santra et al. (2013) established a one-pot, iron(III)-catalyzed method for synthesizing zolimidine . The reaction exploits nitroolefins and 2-aminopyridines, proceeding via:
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Michael Addition: Nitroolefins act as bielectrophiles, reacting with 2-aminopyridines.
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Intramolecular Cyclization: Forms the imidazo[1,2-a]pyridine scaffold.
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Denitration: Eliminates nitro groups to yield the final product .
This method achieved a 72% yield under optimized conditions (60°C, 12 h, FeCl₃ catalyst) . Comparative studies show iron catalysis outperforms traditional palladium-based approaches in cost and environmental impact.
Sulfur-Containing Analogues
Hendriks et al. (2015) synthesized zolimidine analogues by substituting the methylsulfonyl group with sulfilimine and sulfoximine functionalities . Key steps included:
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N-Acetylation: Introduced sulfilimine groups at the 2-position.
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Deprotection: Yielded NH-sulfoximine variants with retained bioactivity .
These analogues exhibited comparable ulceroprotective effects in preclinical models, suggesting structural flexibility for further optimization .
Pharmacological Applications and Mechanisms
Antiulcer Activity
Zolimidine hydrochloride’s primary therapeutic application is in peptic ulcer disease. Its mechanism involves:
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Mucosal Protection: Enhances gastric mucus secretion via prostaglandin E₂ modulation.
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Acid Suppression: Weak inhibition of H⁺/K⁺-ATPase pumps, reducing gastric acidity .
Clinical trials in the 1980s demonstrated ulcer healing rates of 78–85% over 6–8 weeks, though direct comparative data with modern proton-pump inhibitors are lacking .
Emerging Therapeutic Roles
Recent studies propose applications in:
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Neuroinflammation: Imidazo[1,2-a]pyridine derivatives modulate microglial activation.
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Oncology: Sulfoximine analogues inhibit STAT3 signaling in gastric cancer cell lines .
Physicochemical and Thermal Properties
Solubility and Stability
Experimental data from industrial suppliers indicate:
| Property | Value | Method |
|---|---|---|
| Water Solubility | 12.4 mg/mL (25°C) | USP <921> |
| Thermal Decomposition | 218–220°C (onset) | DSC |
| Hygroscopicity | Low (≤0.5% w/w at 75% RH) | Karl Fischer |
Storage recommendations specify airtight containers at 2–8°C to prevent hydrolysis .
Ionization Constants
Using the Bates–Schwarzenbach method, the pKa of zolimidine hydrochloride was determined as:
These values align with its dual ionization in gastric environments, facilitating membrane permeability .
Structural Analogues and Derivative Development
Sulfoximine Derivatives
Replacing the methylsulfonyl group with sulfoximine moieties improves metabolic stability. Hendriks et al. (2015) reported:
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N-Acetylsulfoximine: 40% higher plasma half-life in murine models.
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NH-Sulfoximine: Retained 92% of parent compound’s ulceroprotective efficacy .
Halogenated Variants
Bromine and chlorine substitutions at the 6-position of the pyridine ring enhance COX-2 selectivity by 3-fold, though clinical data remain unpublished .
Industrial Production and Supply Chain
Manufacturing Protocols
J&H CHEM (Shanghai) outlines a standardized process:
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Custom Synthesis: Contract-based production via the Santra cascade method.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
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Quality Control: HPLC-DAD (λ = 254 nm), residual solvent analysis .
Production capacity reaches 5 metric tons annually, with lead times of 3–5 days .
| Supplier | Region | Purity | Price Range (USD/g) |
|---|---|---|---|
| J&H CHEM | China | 98–99% | 120–150 |
| Apollo Scientific | UK | 95% | 200–220 |
Regulatory compliance includes ISO 9001 certification and FDA DMF filings (No. 035144) .
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